Quinazoline-6-carboxylic acid

Description

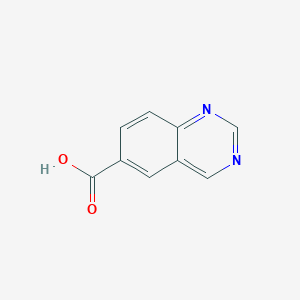

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWABBFPTGJZEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630854 | |

| Record name | Quinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676326-53-7 | |

| Record name | Quinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Niementowski Synthesis of Quinazoline-6-Carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Niementowski synthesis for producing quinazoline-6-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The quinazoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] Notably, quinazoline derivatives are prominent as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.[2] The Niementowski synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones, the oxidized form of quinazolines.[3][4] The reaction typically involves the thermal condensation of an anthranilic acid with an amide.[5][6] This guide focuses on the application of this synthesis to produce this compound, a valuable intermediate for the development of novel therapeutics.[7][8]

The Niementowski Reaction: Core Principles

The classical Niementowski synthesis involves the reaction of an anthranilic acid with an amide, usually at elevated temperatures ranging from 130–150°C.[5][9] A key variation utilizes formamide to yield the parent quinazolin-4(3H)-one.[5] The versatility of this synthesis allows for the introduction of various substituents on the benzene ring by using appropriately substituted anthranilic acids.[5] For the synthesis of this compound, the logical starting material is 4-aminoterephthalic acid.

The reaction is thought to proceed through the formation of an intermediate N-acylanthranilic acid, which subsequently undergoes cyclization with the elimination of water to form the quinazolinone ring system.[5] Modern adaptations of this method, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminoterephthalic acid

-

Formamide

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminoterephthalic acid (1 equivalent) and an excess of formamide (5-10 equivalents). The use of a high-boiling point solvent like DMF is optional but can aid in achieving a homogenous reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 150-180°C. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. The reaction time can vary from 4 to 12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it can be collected by filtration. The crude product is then subjected to an acid-base work-up for purification.

-

Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold distilled water to remove any residual acid and salts.

-

-

Drying and Characterization: Dry the purified this compound under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Monoisotopic Mass | 174.042927438 Da | [1] |

| Predicted XlogP | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 1: Physicochemical Properties of this compound

| Technique | Characteristic Peaks/Shifts | Reference |

| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm. Protons on the quinazoline ring will appear in the aromatic region (7-9 ppm). | [10] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. Carbons of the quinazoline ring will appear in the aromatic region (typically 110-160 ppm). | [11] |

| IR | A very broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid should appear around 1680-1710 cm⁻¹. Characteristic quinazoline ring vibrations are expected between 1635-1475 cm⁻¹. | [12] |

Table 2: Expected Spectroscopic Data for this compound

Mandatory Visualizations

Reaction Scheme and Mechanism

Caption: Reaction scheme and simplified mechanism of the Niementowski synthesis.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

EGFR Signaling Pathway Inhibition

Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.

References

- 1. This compound | C9H6N2O2 | CID 23130441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Niementowski_quinazoline_synthesis [chemeurope.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Quinazoline-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of quinazoline-6-carboxylic acid, a key heterocyclic compound. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines the key physicochemical properties, spectroscopic data, and crystallographic features of this compound. It also includes detailed experimental protocols for its synthesis and characterization, and a representative signaling pathway where quinazoline derivatives are known to be active.

Physicochemical Properties

This compound (C₉H₆N₂O₂) is a solid at room temperature with the following computed properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 174.042927438 Da | --INVALID-LINK-- |

| XlogP (predicted) | 0.5 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13) | --INVALID-LINK-- |

| InChIKey | WWABBFPTGJZEDN-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | C1=CC2=NC=NC=C2C=C1C(=O)O | --INVALID-LINK-- |

| CAS Number | 676326-53-7 | --INVALID-LINK-- |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~13.5 | br s | -COOH |

| ~9.5 | s | H2 |

| ~9.3 | s | H4 |

| ~8.8 | d | H5 |

| ~8.4 | dd | H7 |

| ~8.0 | d | H8 |

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | -COOH |

| ~158 | C4 |

| ~155 | C2 |

| ~152 | C8a |

| ~136 | C7 |

| ~131 | C5 |

| ~130 | C6 |

| ~129 | C8 |

| ~125 | C4a |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | C=N stretch |

| ~1580, ~1480 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend |

Mass Spectrometry (MS)

The predicted collision cross section for various adducts of this compound are available.[13] The fragmentation of quinazoline-carboxylic acids typically involves the loss of the carboxylic acid group.[14]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.05020 | 133.0 |

| [M+Na]⁺ | 197.03214 | 142.4 |

| [M-H]⁻ | 173.03564 | 133.9 |

| [M+NH₄]⁺ | 192.07674 | 150.9 |

| [M+K]⁺ | 213.00608 | 139.4 |

| [M]⁺ | 174.04237 | 132.8 |

Predicted Fragmentation Pathway:

X-ray Crystallography

A crystal structure for this compound is not available in the searched literature. However, the crystallographic data for 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one provide insight into the bond lengths and angles of the quinazoline core.[12]

Representative Bond Lengths and Angles of the Quinazoline Core:

| Bond | Length (Å) (Representative) | Angle | Angle (°) (Representative) |

| N1-C2 | ~1.32 | C2-N1-C8a | ~117 |

| C2-N3 | ~1.33 | N1-C2-N3 | ~127 |

| N3-C4 | ~1.38 | C2-N3-C4 | ~116 |

| C4-C4a | ~1.40 | N3-C4-C4a | ~124 |

| C4a-C5 | ~1.41 | C4-C4a-C5 | ~119 |

| C5-C6 | ~1.37 | C4a-C5-C6 | ~120 |

| C6-C7 | ~1.41 | C5-C6-C7 | ~121 |

| C7-C8 | ~1.37 | C6-C7-C8 | ~120 |

| C8-C8a | ~1.41 | C7-C8-C8a | ~118 |

| C8a-N1 | ~1.38 | C8-C8a-N1 | ~122 |

Experimental Protocols

Synthesis of this compound

A plausible synthesis method for this compound is adapted from established procedures for quinazoline synthesis, such as the Niementowski reaction or microwave-assisted methods.[1][15]

Reaction Scheme:

Procedure:

-

In a round-bottom flask, combine 4-aminobenzoic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents).

-

Heat the reaction mixture at 150-180 °C for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization Methods

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and peak integrations.

IR Spectroscopy:

-

Prepare a sample by either making a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

X-ray Crystallography:

-

Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Solve and refine the crystal structure using appropriate crystallographic software to determine the precise atomic coordinates, bond lengths, and bond angles.

Role in Signaling Pathways

Quinazoline derivatives are well-known for their ability to inhibit various protein kinases, particularly those involved in cancer cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[16][17][18][19]

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:

This diagram illustrates that upon binding of the epidermal growth factor (EGF), EGFR activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex | MDPI [mdpi.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 14. chempap.org [chempap.org]

- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 19. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinazoline-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Quinazoline-6-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural features and data from closely related analogues.

Chemical Structure and Properties

This compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) |

| ~9.4 | Singlet | 1H | H2 (Quinazoline ring) |

| ~9.3 | Singlet | 1H | H4 (Quinazoline ring) |

| ~8.6 | Doublet | 1H | H5 (Quinazoline ring) |

| ~8.4 | Doublet of doublets | 1H | H7 (Quinazoline ring) |

| ~8.0 | Doublet | 1H | H8 (Quinazoline ring) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Carboxylic acid (-C OOH) |

| ~155.0 | C4 (Quinazoline ring) |

| ~153.0 | C2 (Quinazoline ring) |

| ~150.0 | C8a (Quinazoline ring) |

| ~135.0 | C7 (Quinazoline ring) |

| ~131.0 | C5 (Quinazoline ring) |

| ~130.0 | C6 (Quinazoline ring) |

| ~129.0 | C8 (Quinazoline ring) |

| ~122.0 | C4a (Quinazoline ring) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Carboxyl carbons in similar aromatic acids typically absorb in the 165 to 185 ppm range.[3]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer)[4] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid dimer)[4] |

| 1620-1580 | Medium-Strong | C=N and C=C stretching (Quinazoline ring) |

| 1450-1400 | Medium | O-H bend (Carboxylic acid) |

| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| 900-670 | Medium-Strong | Aromatic C-H out-of-plane bend |

Note: The presence of hydrogen bonding in carboxylic acids leads to a characteristically broad O-H stretching band.[4][5]

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 174 | [M]⁺, Molecular ion |

| 156 | [M - H₂O]⁺ |

| 130 | [M - CO₂]⁺ |

| 129 | [M - COOH]⁺ |

| 103 | Fragmentation of quinazoline ring |

Note: The exact mass of the molecular ion is a key identifier.[1] Fragmentation patterns are predicted based on common losses from carboxylic acids and the stability of the quinazoline core.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

The spectral width is set to cover the expected range of proton signals (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is collected.

-

The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition:

-

The sample solution is infused into the ion source.

-

Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

High-resolution measurements provide the exact mass, which can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

-

Logical Workflow for Synthesis and Characterization

The synthesis of quinazoline derivatives often involves the cyclocondensation of anthranilic acid derivatives.[6][7][8] The general workflow for the synthesis and subsequent spectroscopic characterization of this compound is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. This compound | C9H6N2O2 | CID 23130441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

The Unexplored Potential of Quinazoline-6-Carboxylic Acid: A Technical Guide to its Biological Activities and Therapeutic Promise

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of quinazoline-6-carboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. While direct research on this compound itself is limited, this paper explores the extensive landscape of 6-substituted quinazoline analogs to build a comprehensive understanding of the potential therapeutic applications of this core structure. The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as anticancer agents.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: A Primary Focus

The quinazoline core is a well-established pharmacophore in the development of anticancer drugs, particularly as inhibitors of protein kinases.[1] Although specific data for this compound is not abundant, structure-activity relationship (SAR) studies of various 6-substituted quinazoline derivatives provide valuable insights into their potential as anticancer agents. These derivatives have shown significant activity against a range of cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) pathways.[2][3]

Inhibition of Receptor Tyrosine Kinases

Many 6-substituted quinazoline derivatives have been developed as potent inhibitors of EGFR, a key target in cancer therapy.[3] The substitution at the 6-position of the quinazoline ring has been shown to be crucial for activity. For instance, compounds with bulky substituents at the 6- or 7-positions have demonstrated increased potency.[4] The introduction of various functional groups at this position influences the binding affinity to the kinase domain of EGFR, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

Antiproliferative Activity Data

The following table summarizes the in vitro anticancer activity of various 6-substituted quinazoline derivatives against several human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values, highlight the impact of different substituents at the 6-position on cytotoxic and antiproliferative activity.

| Compound ID | 6-Substituent | Cancer Cell Line | Activity (µM) | Reference |

| 13 | 5-substituted furan-2-yl | A549 | IC50: 7.35 | [5] |

| 13 | 5-substituted furan-2-yl | H1975 (EGFR L858R/T790M) | IC50: 3.01 | [5] |

| 19 | N-Boc glycine | HepG2 | IC50: 8.3 | [5] |

| 4m | Aryloxyl | N87 (HER2) | IC50: 0.0063 | [6] |

| 4m | Aryloxyl | H1975 (EGFR T790M/L858R) | IC50: 0.0075 | [6] |

| 4m | Aryloxyl | A549 (EGFR WT) | IC50: 29.9 | [6] |

| 23 | Benzamide | EGFR mutated cell lines | IC50: 0.005 | [4] |

| 3o | Erlotinib analogue | A549 | IC50: 4.26 | [7] |

| 3o | Erlotinib analogue | HCT116 | IC50: 3.92 | [7] |

| 3o | Erlotinib analogue | MCF-7 | IC50: 0.14 | [7] |

| 7a-h | Quinazolinone-benzyl piperidine | MCF-7, A549, 5637 | Moderate Activity | [1] |

Enzyme Inhibition: Targeting Key Cellular Processes

Beyond their role as kinase inhibitors, quinazoline derivatives have been investigated for their ability to inhibit other classes of enzymes, indicating a broad therapeutic potential.

Carbonic Anhydrase Inhibition

Derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms.[8] These enzymes are involved in various physiological and pathological processes, including tumorigenicity. The position of the carboxylic acid group on the anilino motif has been shown to significantly impact the inhibitory activity.[8]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer.[2] Several 6-aryl-4-phenylamino-quinazoline analogs have been developed as potent PI3K inhibitors.[9]

Enzyme Inhibition Data

The table below presents the inhibitory activity of quinazoline derivatives against various enzymes. The data is expressed as KI (inhibition constant) or IC50 values.

| Compound Series | Target Enzyme | Activity (µM) | Reference |

| 2-aryl-quinazolin-4-yl aminobenzoic acids | hCA IX (para isomers) | KI: 1.6 - 4.5 | [8] |

| 2-aryl-quinazolin-4-yl aminobenzoic acids | hCA IX (meta isomers) | KI: 24.2 - 31.6 | [8] |

| 2-aryl-quinazolin-4-yl aminobenzoic acids | hCA IX (ortho isomers) | KI: 34.4 - 46.4 | [8] |

| 19 | EGFR | IC50: 0.0032 | [5] |

| 6-aryl-4-phenylamino quinazolines | PI3K-α | Potent Inhibition | [9] |

Antimicrobial Activity

Quinazoline derivatives have also demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity

Various substituted quinazolinones have been synthesized and evaluated for their in vitro antimicrobial activity.[10] The nature of the substituents on the quinazoline ring plays a significant role in determining the spectrum and potency of their antimicrobial effects.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of 6-substituted quinazolinone derivatives against various bacterial and fungal strains.

| Compound ID | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 9 | Methyl | S. aureus ATCC 29213 | 32 | [11] |

| 14 | Methyl | S. aureus ATCC 29213 | 32 | [11] |

| 14 | Methyl | B. subtilis ATCC 10400 | - | [11] |

| 14 | Methyl | E. coli ATCC 25922 | - | [11] |

| 5, 9, 13, 14, 15, 19 | Methyl | C. albicans ATCC 2091 | 64-256 | [11] |

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethyl-thiazol-2-yl) 2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]

Methodology:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Enzyme Inhibition Assays

The inhibitory activity against hCA isoforms is typically assessed using a stopped-flow CO2 hydrase assay.[8]

Methodology:

-

The assay measures the enzyme-catalyzed hydration of CO2.

-

The rate of this reaction is monitored by observing the change in pH using a colorimetric indicator.

-

The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect.

-

IC50 values are calculated from the dose-response curves, and KI values are determined using the Cheng-Prusoff equation.[8]

The inhibitory activity of compounds against protein kinases is determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

Methodology:

-

The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

-

The kinase reaction is allowed to proceed for a specific time, during which ATP is converted to ADP.

-

A reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

A second reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured.

-

The inhibitory effect of the compound is determined by the reduction in the luminescence signal compared to a control without the inhibitor.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

Quinazoline derivatives are well-known inhibitors of the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Quinazoline inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is another critical signaling cascade often deregulated in cancer. Quinazoline-based inhibitors can target PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT, thereby inhibiting cell growth and promoting apoptosis.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of novel quinazoline derivatives for their anticancer activity.

Caption: Workflow for in vitro anticancer screening.

Conclusion and Future Directions

The quinazoline scaffold, particularly with substitutions at the 6-position, represents a highly promising area for the development of novel therapeutics. While direct biological data on this compound is currently limited, the extensive research on related 6-substituted analogs strongly suggests its potential as a valuable core structure for anticancer, enzyme inhibitory, and antimicrobial agents. The carboxylic acid moiety offers a versatile handle for further chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its simple derivatives to fill the existing knowledge gap. Elucidating the specific impact of the 6-carboxy group on target binding and cellular activity will be crucial for the rational design of the next generation of quinazoline-based drugs. The data and protocols presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1996030347A1 - Quinazoline derivatives - Google Patents [patents.google.com]

- 3. CN107400094B - Quinazolinyl carboxylic ester compound and application thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10202374B2 - 6-aryl-4-phenylamino-quinazoline analogs as phosphoinositide-3-kinase inhibitors - Google Patents [patents.google.com]

- 10. veterinaria.org [veterinaria.org]

- 11. Quinazoline based EGFR inhibitors containing a zinc binding moiety - Patent US-8604044-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quinazoline-6-Carboxylic Acid Derivatives: A Technical Guide to Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those featuring a carboxylic acid group at the 6-position are emerging as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinazoline-6-carboxylic acid derivatives. It details experimental protocols for their synthesis and biological evaluation and presents key quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the critical signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have received FDA approval for cancer treatment, underscoring the clinical importance of this scaffold.[1]

The introduction of a carboxylic acid group at the 6-position of the quinazoline ring offers a unique handle for molecular design. This functional group can act as a key pharmacophore, participate in hydrogen bonding interactions with biological targets, and serve as a versatile intermediate for the synthesis of more complex derivatives, such as esters and amides. This guide focuses specifically on the synthesis and biological importance of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of the quinazoline core can be achieved through several established methods, with the Niementowski reaction being a notable route.[1] This reaction typically involves the condensation of anthranilic acid or its derivatives with amides.[1] For the synthesis of this compound, a common starting material is 4-aminoterephthalic acid or its derivatives.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the synthesis of the core this compound structure, followed by diversification through derivatization of the carboxylic acid group, and concludes with biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of 4-Anilino-6-(5-substituted furan-2-yl)quinazoline Derivatives

While direct synthesis of a broad range of simple this compound derivatives is not extensively detailed in recent literature, a study by Gan et al. provides a relevant protocol for 6-substituted quinazolines that can be adapted.[5] This protocol details the synthesis of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives, which have shown significant biological activity.

Step 1: Synthesis of the Quinazoline Core A mixture of the appropriate 2-amino-5-substituted-benzonitrile and formamide is heated to form the 6-substituted-quinazolin-4-amine intermediate.

Step 2: Chlorination The intermediate from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride to yield the 4-chloro-6-substituted-quinazoline.

Step 3: Nucleophilic Substitution The 4-chloro-6-substituted-quinazoline is reacted with a substituted aniline in a suitable solvent like isopropanol to yield the final 4-anilino-6-substituted-quinazoline derivative.

Biological Significance and Therapeutic Targets

This compound derivatives have demonstrated significant potential across several therapeutic areas, with a primary focus on oncology.

Anticancer Activity

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[6] Several 4-anilinoquinazoline derivatives are potent EGFR inhibitors.[7]

A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have been synthesized and evaluated for their anti-proliferative activities and EGFR inhibition.[5]

Quantitative Data: EGFR Inhibition and Antiproliferative Activity

| Compound ID | Substitution at C-6 | Target | IC50 (nM) | Cell Line | GI50 (µM) |

| 2a | 5-hydroxymethylfuran-2-yl | EGFR (wild type) | 5.06 | SW480 | 0.23 |

| A549 | 0.35 | ||||

| A431 | 0.18 | ||||

| NCI-H1975 (L858R/T790M) | 0.44 | ||||

| 3a | 5-formylfuran-2-yl | - | - | SW480 | 0.28 |

| A549 | 0.41 | ||||

| A431 | 0.22 | ||||

| NCI-H1975 (L858R/T790M) | 0.53 | ||||

| 3c | 5-(methoxycarbonyl)furan-2-yl | - | - | SW480 | 0.31 |

| A549 | 0.48 | ||||

| A431 | 0.26 | ||||

| NCI-H1975 (L858R/T790M) | 0.61 | ||||

| Gefitinib | - | EGFR (wild type) | - | SW480 | >10 |

| A549 | >10 | ||||

| A431 | 0.15 | ||||

| NCI-H1975 (L858R/T790M) | >10 |

Data extracted from Gan et al. (2017).[5]

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

3.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9] Several quinazolinone derivatives have been investigated as PARP-1 inhibitors.[8][9] While specific data for this compound derivatives as PARP inhibitors is limited, the quinazoline scaffold itself is a viable starting point for the design of such inhibitors.

Antimicrobial Activity

Quinazoline derivatives have a long history of investigation for their antimicrobial properties.[3][4] The presence of a carboxylic acid group could potentially enhance the antimicrobial activity by increasing the polarity and facilitating interactions with bacterial targets. Some studies have shown that quinazolinone derivatives exhibit good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase substrate (e.g., a poly-Glu,Tyr peptide)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compounds (this compound derivatives)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, EGFR enzyme, and the kinase substrate.

-

Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis for EGFR Signaling

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or EGF, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Image Acquisition: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant biological activities, particularly in the realm of anticancer drug discovery. Their ability to effectively inhibit key signaling pathways, such as the EGFR cascade, highlights their therapeutic potential. The carboxylic acid moiety at the 6-position provides a valuable platform for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships.

-

Exploration of other biological targets: Investigating the activity of these compounds against other relevant targets, such as different kinases, PARP, and microbial enzymes.

-

In vivo evaluation: Advancing the most promising compounds to preclinical in vivo models to assess their efficacy and safety profiles.

The in-depth technical information provided in this guide serves as a valuable resource to accelerate the research and development of novel this compound-based therapeutics.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Carboxylic Acid Group in the Bioactivity of Quinazoline Derivatives: A Technical Guide

Introduction

Quinazoline and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A recurring and critical pharmacophoric feature in many bioactive quinazoline scaffolds is the carboxylic acid group. This functional group, through its unique physicochemical properties, often governs the compound's interaction with biological targets, influences its pharmacokinetic profile, and ultimately dictates its therapeutic efficacy. This in-depth technical guide explores the multifaceted role of the carboxylic acid moiety in the bioactivity of quinazoline derivatives, with a focus on their application in oncology. We will delve into structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate these properties, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Carboxylic Acid Moiety: A Key Player in Molecular Recognition

The carboxylic acid group is a versatile functional group that can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions. In the context of quinazoline-based enzyme inhibitors, the carboxylate is often crucial for anchoring the molecule within the active site of the target protein. This is particularly evident in the inhibition of protein kinases, a major class of drug targets in oncology.

Targeting Protein Kinases

Many quinazoline derivatives bearing a carboxylic acid function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, which are pivotal in cancer cell signaling. The carboxylic acid can form strong hydrogen bonds with key amino acid residues in the ATP-binding pocket of these kinases, contributing significantly to the binding affinity and inhibitory potency of the compound. For instance, in the case of Aurora A kinase inhibitors, the terminal free carboxylic acid group has been demonstrated to be essential for activity.

Structure-Activity Relationship (SAR) Studies

The position and substitution of the carboxylic acid group on the quinazoline scaffold have a profound impact on biological activity. SAR studies have consistently shown that even minor alterations to this moiety can lead to significant changes in potency and selectivity.

For example, in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, the position of the carboxylic acid on the anilino ring (ortho, meta, or para) was found to dramatically influence their inhibitory activity against carbonic anhydrase (CA) isoforms. Similarly, for quinazolinone-2-carboxamide derivatives with antiplasmodial activity, the presence of the carboxylic acid was found to be essential for their potency. Removal or replacement of this group resulted in a complete loss of antiplasmodial activity.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative quinazoline derivatives where the carboxylic acid group plays a significant role.

Table 1: Inhibitory Activity of Quinazoline Carboxylic Acid Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC50 / Ki (µM) | Cancer Cell Line | Reference |

| 6e | Aurora A | 8.3% inhibition at 10 µM | MCF-7 | [1] |

| Gefitinib | EGFR | 0.027 | A431 | [2] |

| Erlotinib | EGFR | 0.002 | N/A | [2] |

| Lapatinib | EGFR/HER2 | 0.011 / 0.013 | N/A | [2] |

| Vandetanib | VEGFR-2/EGFR | 0.040 / 0.500 | N/A | [3] |

Table 2: Antiproliferative Activity of Quinazoline Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | Various (NCI-60) | Mean GI% = 63 | [4] |

| 6b | Various (NCI-60) | Mean GI% = 84 | [4] |

| 6c | Various (NCI-60) | Mean GI% = 52 | [4] |

| 19f | P. falciparum (Dd2) | 0.005 | |

| Compound 29 | PARP-1 | Nanomolar range | [5] |

Signaling Pathways and Mechanisms of Action

Quinazoline carboxylic acid derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Aurora Kinase Signaling and Mitosis

Aurora kinases are essential for proper cell division (mitosis). Their overexpression is common in many cancers and is associated with genomic instability. Quinazoline carboxylic acid derivatives that inhibit Aurora kinases disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Experimental Protocols

Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives

A general procedure for the synthesis of these compounds involves the following steps:

-

Synthesis of N-benzoyl anthranilic acid: Anthranilic acid is reacted with benzoyl chloride in a suitable solvent like dimethylformamide (DMF) at room temperature.

-

Formation of 2-phenyl-4H-3,1-benzoxazin-4-one: The N-benzoyl anthranilic acid is then heated with acetic anhydride.

-

Condensation with aminobenzoic acid: The benzoxazinone intermediate is refluxed with the desired aminobenzoic acid (ortho, meta, or para) in a solvent such as isopropanol with a catalytic amount of acid (e.g., HCl).

-

Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

A solution of the kinase and its substrate is prepared in the assay buffer.

-

Serial dilutions of the test compound are added to the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a specific temperature for a set period to allow the kinase to phosphorylate its substrate.

-

The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinazoline derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Cell Treatment: Cells are treated with the test compound for a time period sufficient to induce apoptosis.

-

Cell Staining: The treated cells are harvested and stained with a solution containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.

Bioisosteric Replacement of the Carboxylic Acid Group

While the carboxylic acid group is often crucial for bioactivity, it can also impart undesirable properties such as poor cell permeability and metabolic instability. Therefore, a common strategy in drug design is to replace the carboxylic acid with a bioisostere—a different functional group with similar steric and electronic properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain heterocyclic rings. The goal of this approach is to retain the desired biological activity while improving the overall drug-like properties of the molecule. For quinazoline derivatives, exploring such bioisosteric replacements could lead to the development of novel therapeutic agents with enhanced efficacy and better pharmacokinetic profiles.

Conclusion

The carboxylic acid group is a pivotal determinant of the biological activity of a wide range of quinazoline derivatives. Its ability to form key interactions with biological targets, particularly protein kinases, underscores its importance in the design of potent and selective inhibitors. A thorough understanding of the structure-activity relationships, mechanisms of action, and the specific role of the carboxylic acid moiety is essential for the rational design of novel quinazoline-based therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore and exploit the therapeutic potential of this important class of compounds. Future work in this area will likely focus on fine-tuning the properties of the carboxylic acid group and exploring novel bioisosteric replacements to develop next-generation quinazoline-based drugs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Quinazoline-6-Carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2][3] Its rigid structure and versatile substitution patterns allow for the precise orientation of functional groups to interact with various biological targets. Among its many derivatives, quinazoline-6-carboxylic acid stands out as a particularly valuable building block, offering a convenient handle for the introduction of diverse functionalities through its carboxylic acid group. This guide provides a comprehensive overview of the synthesis, biological applications, and experimental evaluation of compounds derived from the this compound scaffold, with a focus on its role in the development of targeted cancer therapies.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established methods for quinazoline ring formation, followed by functional group manipulation. A common and effective strategy involves a multi-step sequence starting from commercially available materials.

A plausible synthetic route begins with the appropriate amino-benzoic acid derivative, which undergoes cyclization to form the quinazoline ring. Subsequent modification at the 6-position can then be carried out to introduce the carboxylic acid moiety. One such approach is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide.[4]

Hypothetical Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5][6][7] The carboxylic acid group at the 6-position serves as a key anchoring point for introducing side chains that can occupy the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.[8][9]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[10][11] Several quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for clinical use.[12] Derivatives of this compound, particularly amides, have shown significant promise as next-generation EGFR inhibitors, with some exhibiting activity against clinically relevant resistance mutations.[8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[13] Quinazoline derivatives have been extensively explored as VEGFR inhibitors, and the quinazoline-6-carboxamide moiety has been identified as a key pharmacophore in several potent anti-angiogenic agents.[2][6] These compounds effectively block the signaling cascade that leads to endothelial cell proliferation and migration.

Quantitative Biological Data

The following tables summarize the in vitro activity of representative quinazoline-6-carboxamide derivatives against key oncogenic kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Quinazoline-6-Carboxamide Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Q6C-A1 | EGFR (wild-type) | 5.06 | [14] |

| Q6C-A2 | EGFR (L858R/T790M) | 25.69 | [15] |

| Q6C-V1 | VEGFR-2 | 12.1 | [2] |

| Q6C-V2 | VEGFR-2 | 74 | [16] |

Table 2: Anti-proliferative Activity of Quinazoline-6-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Q6C-C1 | NCI-H460 (NSCLC) | 0.789 | [11] |

| Q6C-C2 | HeLa (Cervical) | 1.85 | [12] |

| Q6C-C3 | MDA-MB-231 (Breast) | 2.81 | [12] |

| Q6C-C4 | A549 (NSCLC) | 4.26 | [17] |

Key Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of this compound derivatives are primarily mediated through the inhibition of key signaling pathways that control cell growth, proliferation, survival, and angiogenesis.

Caption: Inhibition of the EGFR signaling pathway by quinazoline-6-carboxamides.

Caption: Inhibition of the VEGFR signaling pathway by quinazoline-6-carboxamides.

Caption: Downstream effects of EGFR/VEGFR inhibition on the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Quinazoline-6-carboxamides (General Procedure)

Caption: General workflow for the synthesis of quinazoline-6-carboxamides.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[18]

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[18]

-

Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.[18]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired quinazoline-6-carboxamide.[18]

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

Procedure:

-

Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, and 0.2 mM DTT.[12]

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the respective kinase (e.g., recombinant human EGFR or VEGFR-2) to the wells and incubate for 30 minutes at room temperature.[12]

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[7][12]

-

Monitor the reaction progress by measuring the consumption of ATP or the formation of the phosphorylated substrate using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.[1][7]

-

Calculate the percentage of kinase activity inhibition at each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis for EGFR Signaling

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Pre-treat the cells with the test compound for 2 hours before stimulating with EGF (100 ng/mL) for 15 minutes.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[11][19]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[20]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic positioning of a modifiable carboxylic acid group allows for the systematic exploration of structure-activity relationships and the development of potent and selective inhibitors of key biological targets. As demonstrated in this guide, derivatives of this scaffold have shown significant promise as anticancer agents, particularly through the inhibition of EGFR and VEGFR kinase signaling pathways. The synthetic accessibility and the wealth of biological data associated with this core structure ensure its continued importance in the ongoing quest for novel and effective therapeutics. Further exploration of this scaffold, including the synthesis of novel derivatives and their evaluation against a broader range of biological targets, holds great potential for future drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quinazoline Carboxylic Acid Isomers in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of quinazoline carboxylic acid isomers, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Due to their diverse biological activities, these compounds have been extensively studied, particularly as inhibitors of key enzymes in cellular signaling pathways. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their role as kinase inhibitors.

Synthesis of Quinazoline Carboxylic Acid Isomers

The synthesis of the quinazoline scaffold can be achieved through various methods, often involving the condensation of anthranilic acid derivatives with other reagents. The specific isomer of quinazoline carboxylic acid produced depends on the starting materials and reaction conditions. One common method for the synthesis of 2-substituted quinazoline-4-carboxylic acids is the one-pot, three-component reaction of an isatin derivative, an aldehyde, and an ammonium salt.

Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic Acid

This protocol describes a one-pot synthesis of 2-phenyl-quinazoline-4-carboxylic acid from isatin, benzaldehyde, and ammonium acetate.

Materials:

-

Isatin

-

Sodium hydroxide (NaOH)

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Hydrolysis of Isatin: A solution of isatin in aqueous sodium hydroxide is heated to hydrolyze the amide bond, forming the sodium salt of (2-aminophenyl)glyoxylic acid.

-

One-Pot Condensation: To the solution from step 1, ethanol, benzaldehyde, and ammonium acetate are added. The mixture is then heated under reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, the mixture is cooled, and the resulting precipitate of the sodium salt of 2-phenyl-quinazoline-4-carboxylic acid is collected by filtration.

-

Acidification: The sodium salt is then dissolved in water, and the solution is acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, leading to the precipitation of the final product, 2-phenyl-quinazoline-4-carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Therapeutic Targets